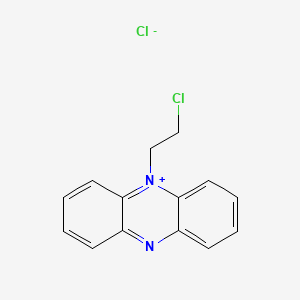

5-(2-Chloroethyl)phenazin-5-ium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Chloroethyl)phenazin-5-ium chloride is a phenazinium derivative synthesized via the reaction of phenazine with N-(2-chloroethyl)-N,N-diethylammonium chloride. The compound is characterized by a planar aromatic phenazinium core substituted with a 2-chloroethyl group at the 5-position, forming a quaternary ammonium salt. Its synthesis involves the addition of a basic side chain to the phenazine backbone, yielding a final product with a moderate yield of 38% . Characterization methods include $^1$H and $^13$C NMR, infrared spectroscopy, mass spectrometry, and CHN analysis, confirming its purity and stability .

Preparation Methods

The synthesis of 5-(2-Chloroethyl)phenazin-5-ium chloride can be achieved through various methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-chloroethylamine under acidic conditions, followed by oxidative cyclization to form the phenazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-(2-Chloroethyl)phenazin-5-ium chloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various phenazine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-Chloroethyl)phenazin-5-ium chloride has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives.

Biology: The compound’s antimicrobial properties make it useful in studying bacterial resistance mechanisms.

Medicine: Its antitumor activity is of interest in cancer research.

Industry: The compound is used in the development of dyes and pigments due to its stable color properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)phenazin-5-ium chloride involves its interaction with cellular components. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death. In cancer research, it interferes with DNA replication and repair mechanisms, inducing apoptosis in tumor cells. The molecular targets and pathways involved include DNA, enzymes involved in replication, and membrane proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of chloroethyl-substituted heterocycles. Key structural analogs include:

a) Phenazinium Derivatives

- 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride (ZnCl$2$ complex): This compound features a phenothiazinium core with ethylamino and methyl substituents, complexed with ZnCl$2$. Unlike 5-(2-chloroethyl)phenazin-5-ium chloride, its zinc complexation likely enhances solubility and alters redox properties, making it suitable for dye applications (e.g., Aizen New Methylene Blue NHX) .

- 3,7-Diamino-2,8-dimethyl-5-phenylphenazinium chloride: Substituted with amino, methyl, and phenyl groups, this derivative exhibits distinct electronic properties due to electron-donating amino groups, which contrast with the electron-withdrawing chloroethyl group in the target compound .

b) Non-Phenazinium Chloroethyl Compounds

- 1-(2-Chloroethyl)pyrrolidine hydrochloride: A pyrrolidine derivative with a 2-chloroethyl group. It has >95% purity and serves as a reagent in organic synthesis.

- 7-(2-Chloroethyl)theophylline: A theophylline derivative with a melting point of 122–127°C.

- Chlorocholine chloride ((2-Chloroethyl)trimethylammonium chloride) : A plant growth regulator with a quaternary ammonium structure. Its high melting point (239–243°C) and UN 2811 classification indicate greater thermal stability and hazardous handling requirements compared to the phenazinium analog .

Key Observations:

Synthetic Efficiency : The target compound’s yield (38%) is comparable to other phenazinium derivatives (15–38%) but lower than industrial reagents like 1-(2-chloroethyl)pyrrolidine hydrochloride, which is produced at >95% purity .

Thermal Stability : Chlorocholine chloride’s high melting point (239–243°C) suggests stronger ionic interactions than the phenazinium compound, though the latter’s stability is confirmed under standard conditions .

Reactivity : The chloroethyl group in all compounds facilitates alkylation, but the aromatic phenazinium core may direct reactivity toward electrophilic substitution rather than nucleophilic pathways seen in aliphatic analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-(2-Chloroethyl)phenazin-5-ium chloride, and how can reaction efficiency be quantified?

- Methodological Answer :

- Step 1 : Use reflux conditions with a polar aprotic solvent (e.g., DMF) and a chlorinating agent (e.g., chloroacetyl chloride) to introduce the chloroethyl group to the phenazine backbone, as demonstrated in analogous heterocyclic syntheses .

- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) to track intermediates and optimize stoichiometry .

- Step 3 : Quantify yield gravimetrically after recrystallization (ethanol or pet-ether) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks using 1H and 13C NMR in deuterated DMSO to confirm chloroethyl substitution and phenazine ring integrity. Compare with PubChem data for analogous chlorinated heterocycles .

- UV-Vis Spectroscopy : Analyze electronic transitions (200–400 nm) to assess conjugation effects of the chloroethyl group .

- Mass Spectrometry : Employ ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Use airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation, as recommended for similar ionic chlorides .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify decomposition products .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of chloroethylation in phenazine derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map energy barriers for chloroethylation. Compare with experimental kinetics .

- Transition State Analysis : Identify intermediates using Gaussian 16 and validate with isotopic labeling (e.g., 13C tracking) .

Q. What environmental impact assessment strategies are applicable for this compound?

- Methodological Answer :

- Leaching Studies : Simulate aqueous solubility and soil adsorption using OECD Guideline 106. Employ LC-MS to detect trace residues in environmental matrices .

- Toxicity Profiling : Use Vibrio fischeri bioluminescence assays (EC50 determination) to evaluate acute aquatic toxicity .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from PubChem, Reaxys, and experimental replicates to identify solvent- or instrument-specific artifacts .

- Paramagnetic NMR : If discrepancies arise from paramagnetic impurities (e.g., metal traces), use chelating agents (EDTA) during sample preparation .

Q. What advanced techniques can validate the compound’s biological activity without violating ethical guidelines?

- Methodological Answer :

- In Vitro Assays : Use cancer cell lines (e.g., HeLa) for cytotoxicity screening (MTT assay) under biosafety level 2 (BSL-2) conditions. Adhere to OECD 423 for acute oral toxicity predictions .

- Theoretical Docking : Perform molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., DNA topoisomerases) .

Properties

CAS No. |

94496-06-7 |

|---|---|

Molecular Formula |

C14H12Cl2N2 |

Molecular Weight |

279.2 g/mol |

IUPAC Name |

5-(2-chloroethyl)phenazin-5-ium;chloride |

InChI |

InChI=1S/C14H12ClN2.ClH/c15-9-10-17-13-7-3-1-5-11(13)16-12-6-2-4-8-14(12)17;/h1-8H,9-10H2;1H/q+1;/p-1 |

InChI Key |

JQTKHHGANPPYRK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCCl.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.